(R)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Description

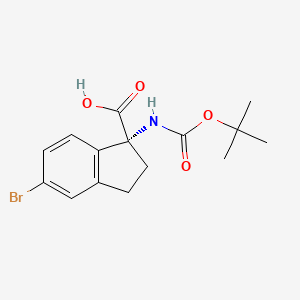

(R)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 2089671-94-1) is a chiral indene derivative featuring a bromine substituent at position 5, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety at position 1. The compound’s molecular formula is C₁₅H₁₇BrNO₄, with a molecular weight of approximately 355.21 g/mol . Its stereochemistry (R-configuration) is critical for applications requiring chiral specificity, such as enzyme inhibition or asymmetric synthesis. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows .

Key properties include:

- Reactivity: The carboxylic acid enables derivatization (e.g., amide coupling), while the bromine allows cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

- Applications: Intermediate in pharmaceutical synthesis, particularly for indene-based scaffolds targeting kinases or proteases .

Properties

IUPAC Name |

(1R)-5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUDMLZUNWWKNZ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(CCC2=C1C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116577 | |

| Record name | 1H-Indene-1-carboxylic acid, 5-bromo-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089671-94-1 | |

| Record name | 1H-Indene-1-carboxylic acid, 5-bromo-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-, (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089671-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-carboxylic acid, 5-bromo-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-5-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid, with the CAS number 1788044-06-3, is a complex organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a brominated indene core, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This structural arrangement contributes to its reactivity and utility in synthetic pathways.

Chemical Formula: C13H16BrNO2

Molecular Weight: 286.18 g/mol

Melting Point: Not specified

Solubility: Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Modulation: The compound may influence enzymatic pathways due to the presence of functional groups that can interact with active sites of enzymes.

- Receptor Activity: Its structural characteristics suggest potential roles in modulating receptor activity, possibly affecting neurotransmitter systems or other signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that brominated compounds often display antimicrobial effects. The specific activity of this compound against different microbial strains requires further investigation.

- Pharmacological Potential: As a protected amino acid, it serves as an important intermediate in the synthesis of biologically active molecules, which may have therapeutic implications.

Study 1: Synthesis and Characterization

A study focused on synthesizing this compound highlighted its utility in multi-step synthetic pathways. The synthesis involved optimizing conditions such as temperature and solvent choice to achieve high yields and purity levels exceeding 95% .

Study 2: Biological Activity Assessment

In another research effort, the compound was evaluated for its potential as a precursor for biologically active molecules. While specific biological assays were limited, the structural analysis suggested possible interactions that could lead to pharmacological effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Halogen Effects: Bromine at position 5 (target compound) enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., CAS 214139-26-1). Bromine also enables cross-coupling reactions for structural diversification .

Functional Group Impact :

- Carboxylic Acid vs. Ester : The methyl ester derivative () is more lipophilic, favoring passive diffusion across biological membranes. In contrast, the carboxylic acid form (target compound) is reactive toward amide bond formation, useful in prodrug design .

- Sulfonamide (LY186641) : The sulfonamide group in LY186641 confers strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to carboxylic acids (pKa ~2–3). This alters pharmacokinetics and toxicity profiles, as seen in LY186641’s dose-limiting methemoglobinemia .

Stereochemical Considerations :

- The R-configuration in the target compound is critical for chiral recognition in biological systems. For example, in kinase inhibition, the R-enantiomer may exhibit higher affinity due to optimal spatial alignment with active sites .

Synthetic Utility: The Boc group in the target compound allows for selective deprotection under acidic conditions (e.g., HCl/dioxane), generating a reactive amine intermediate for further functionalization . Non-brominated analogs (e.g., CAS 214139-26-1) are simpler to synthesize but lack sites for halogen-specific reactions .

Q & A

Q. Basic

- HPLC : Purity assessment (≥95% by UV detection at 254 nm).

- NMR : 1H/13C NMR for backbone structure; 2D techniques (COSY, HSQC) for connectivity.

- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+ expected error <2 ppm).

- Chiral Analysis : Polarimetry or circular dichroism (CD) for enantiomeric excess (ee) .

What strategies are recommended for mitigating racemization during the synthesis of the (R)-configured amino group?

Advanced

Racemization often occurs under acidic or high-temperature conditions. Mitigation strategies:

- Mild Deprotection : Use trifluoroacetic acid (TFA) in DCM at 0°C for Boc removal, limiting exposure to <2 hours.

- Enantioselective Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during key steps.

- Real-Time Monitoring : Track optical rotation during synthesis to detect early racemization .

How does the bromine substituent at the 5-position influence reactivity in medicinal chemistry applications?

Q. Advanced

- Nucleophilic Substitution : Bromine acts as a leaving group in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.

- Electron-Withdrawing Effects : Enhances electrophilicity of adjacent carbons, facilitating interactions with enzyme active sites (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR) : Replace Br with Cl, F, or methyl groups to modulate potency and selectivity .

What are the key challenges in scaling up synthesis from laboratory to pilot-scale?

Q. Basic

- Heat Management : Exothermic reactions (e.g., bromination) require jacketed reactors or flow chemistry systems.

- Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures).

- Consistency : Automated liquid handlers ensure precise reagent dosing .

How do researchers resolve discrepancies between computational predictions of biological activity and experimental results?

Q. Advanced

- Model Refinement : Use molecular dynamics (MD) simulations to account for solvation effects.

- Orthogonal Assays : Validate in vitro activity with SPR (binding affinity) and cellular assays (e.g., cytotoxicity).

- Metabolic Stability : Assess compound stability in liver microsomes to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.